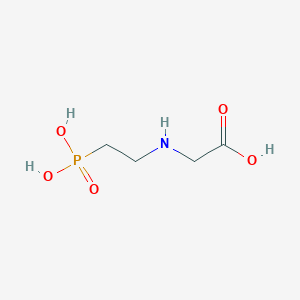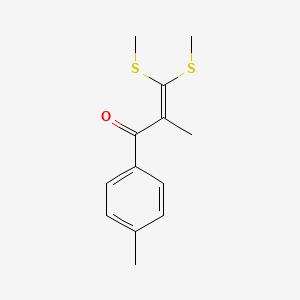
N-(2-Phosphonoethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phosphonoethyl)glycine is a chemical compound known for its significant role in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Phosphonoethyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using oxidants and catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by purification steps to obtain the desired product . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-(phosphonomethyl)glycine .
Applications De Recherche Scientifique
N-(2-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential therapeutic uses, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of herbicides and other agrochemical products.
Mécanisme D'action
The mechanism of action of N-(2-Phosphonoethyl)glycine involves its interaction with specific molecular targets. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition disrupts the production of these amino acids, leading to the herbicidal effects of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Phosphonoethyl)glycine include:
N-(Phosphonomethyl)glycine:
N-palmitoylglycine:
Uniqueness
This compound is unique due to its specific interaction with the EPSP enzyme, making it highly effective as a herbicide. Its chemical structure also allows for various modifications, enhancing its versatility in different applications .
Propriétés
Numéro CAS |
71460-01-0 |
|---|---|
Formule moléculaire |
C4H10NO5P |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
2-(2-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c6-4(7)3-5-1-2-11(8,9)10/h5H,1-3H2,(H,6,7)(H2,8,9,10) |
Clé InChI |
XNXADQRVRLZXAD-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)




![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)


![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)


![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/no-structure.png)


